3-[(4-Pentenyloxy)methyl]piperidine hydrochloride 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220036-89-4
VCID: VC2671484
InChI: InChI=1S/C11H21NO.ClH/c1-2-3-4-8-13-10-11-6-5-7-12-9-11;/h2,11-12H,1,3-10H2;1H
SMILES: C=CCCCOCC1CCCNC1.Cl
Molecular Formula: C11H22ClNO
Molecular Weight: 219.75 g/mol

3-[(4-Pentenyloxy)methyl]piperidine hydrochloride

CAS No.: 1220036-89-4

Cat. No.: VC2671484

Molecular Formula: C11H22ClNO

Molecular Weight: 219.75 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Pentenyloxy)methyl]piperidine hydrochloride - 1220036-89-4

Specification

CAS No. 1220036-89-4
Molecular Formula C11H22ClNO
Molecular Weight 219.75 g/mol
IUPAC Name 3-(pent-4-enoxymethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C11H21NO.ClH/c1-2-3-4-8-13-10-11-6-5-7-12-9-11;/h2,11-12H,1,3-10H2;1H
Standard InChI Key DPCBYTXZGMMGDA-UHFFFAOYSA-N
SMILES C=CCCCOCC1CCCNC1.Cl
Canonical SMILES C=CCCCOCC1CCCNC1.Cl

Introduction

Chemical Identity and Structural Analysis

3-[(4-Pentenyloxy)methyl]piperidine hydrochloride belongs to the piperidine class of compounds, featuring a six-membered heterocyclic ring with one nitrogen atom. The compound's structure includes a piperidine core with a pentenyloxy methyl substituent at the 3-position, forming a hydrochloride salt. This structural arrangement contributes to its chemical behavior and potential biological activities .

Nomenclature and Identification

The compound is identified through various naming conventions and identification systems, providing multiple reference points for chemical databases and research literature. Table 1 summarizes the key identification parameters.

Table 1: Compound Identification Parameters

ParameterValue
IUPAC Name3-(pent-4-enoxymethyl)piperidine;hydrochloride
CAS Registry Number1220036-89-4
Molecular FormulaC₁₁H₂₂ClNO
Parent Compound CID53409457 (3-(Pent-4-enoxymethyl)piperidine)
InChIKeyDPCBYTXZGMMGDA-UHFFFAOYSA-N

The compound has several synonyms in chemical registries and commercial catalogs, including 3-((Pent-4-en-1-yloxy)methyl)piperidine hydrochloride, 3-(pent-4-enoxymethyl)piperidine;hydrochloride, and AKOS015844734 .

Structural Features

The structural composition of 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride includes several key features that define its chemical behavior and potential applications:

  • A six-membered piperidine ring with nitrogen as the heteroatom

  • A methyl group at the 3-position of the piperidine ring

  • An ether linkage connecting the piperidine to a pentene chain

  • A terminal alkene (double bond) in the pentene chain

  • A hydrochloride salt formation at the piperidine nitrogen

These structural elements create a molecule with both hydrophilic and hydrophobic regions, contributing to its solubility profile and potential interactions with biological targets .

Physicochemical Properties

The physical and chemical properties of 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride determine its behavior in various environments, applications, and reactions. These properties are crucial for understanding its potential uses and handling requirements.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that are important for its handling, storage, and application in research settings. Table 2 summarizes these properties.

Table 2: Physical Properties of 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride

PropertyValueReference
Molecular Weight219.75 g/mol
Physical StateSolid
Exact Mass219.1389920 Da
Monoisotopic Mass219.1389920 Da
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count6
Hazard ClassificationIrritant

Chemical Reactivity

The chemical reactivity of 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride is determined by its functional groups. The compound contains several reactive sites:

  • The tertiary amine of the piperidine ring, which can participate in acid-base reactions

  • The ether linkage, which can undergo cleavage under certain conditions

  • The terminal alkene, which can participate in addition reactions and other transformations

  • The hydrochloride salt formation, which affects solubility and can be converted to free base form

These reactive sites make the compound versatile for various chemical transformations and potential applications in pharmaceutical synthesis and research.

Comparison with Related Compounds

Understanding 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride in the context of related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several structural analogs of 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride have been reported, featuring variations in the substituent patterns:

  • 3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride: This analog features a dimethylphenoxy group instead of the pentenyloxy group, potentially affecting its lipophilicity and binding properties .

  • 3-((4-Chloro-2-methylphenoxy)methyl)piperidine hydrochloride: This compound contains a chloro-methylphenoxy substituent, which could impact its electronic properties and potential biological interactions .

These structural variations can significantly influence the compounds' physicochemical properties, binding affinities, and biological activities.

Functional Comparison

The comparison of functional properties between 3-[(4-Pentenyloxy)methyl]piperidine hydrochloride and its analogs reveals important structure-activity relationships:

  • Solubility profile: The hydrochloride salt formation improves water solubility compared to the free base form, which is beneficial for biological testing and formulation.

  • Reactivity patterns: The terminal alkene in the pentenyloxy group provides a reactive handle for further modifications, distinguishing it from analogs with fully saturated or aromatic substituents.

  • Conformational flexibility: With six rotatable bonds, the compound exhibits significant conformational flexibility, which could influence its binding to biological targets compared to more rigid analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator